molecular formula C17H20O2 B14572992 1,1'-Methylenebis(4-methoxy-3-methylbenzene) CAS No. 61377-15-9

1,1'-Methylenebis(4-methoxy-3-methylbenzene)

Cat. No.: B14572992
CAS No.: 61377-15-9
M. Wt: 256.34 g/mol
InChI Key: VTUSLUNIFSRUJX-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-methoxy-3-methylbenzene) is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, featuring two methoxy and two methyl groups attached to the benzene rings, connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-methoxy-3-methylbenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where 4-methoxy-3-methylbenzene reacts with formaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like anisole and toluene derivatives. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-methoxy-3-methylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce bromo or chloro derivatives .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-methoxy-3-methylbenzene) involves its interaction with various molecular targets through electrophilic aromatic substitution. The methoxy and methyl groups activate the benzene rings, making them more reactive towards electrophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-methylbenzene:

    1-Methoxy-4-methylbenzene:

Uniqueness

1,1’-Methylenebis(4-methoxy-3-methylbenzene) is unique due to the presence of the methylene bridge connecting two benzene rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

61377-15-9

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxy-3-methylphenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C17H20O2/c1-12-9-14(5-7-16(12)18-3)11-15-6-8-17(19-4)13(2)10-15/h5-10H,11H2,1-4H3

InChI Key

VTUSLUNIFSRUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)OC)C)OC

Origin of Product

United States

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